

Technical Guide: 6-(3-Fluorophenyl)nicotinonitrile

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Compound of Interest

Compound Name: 6-(3-Fluorophenyl)nicotinonitrile

CAS No.: 1214340-27-8

Cat. No.: B1463627

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Synthesis, Characterization, and Medicinal Chemistry Applications

Chemical Identity & Core Data

6-(3-Fluorophenyl)nicotinonitrile is a biaryl pyridine intermediate used primarily in the synthesis of complex pharmaceutical agents, including c-MET inhibitors and mGluR5 antagonists. It belongs to the class of 6-aryl-3-cyanopyridines, which serve as privileged scaffolds in drug discovery due to their ability to engage in

-
stacking and hydrogen bonding within protein active sites.

Property	Specification
IUPAC Name	6-(3-fluorophenyl)pyridine-3-carbonitrile
Common Name	6-(3-Fluorophenyl)nicotinonitrile
CAS Number	Not Widely Listed (Synthesized de novo from CAS 33252-28-7)
Molecular Formula	C ₁₂ H ₇ FN ₂
Molecular Weight	198.20 g/mol
SMILES	<chem>N#CC1=CN=C(C2=CC=CC(F)=C2)C=C1</chem>
Appearance	Off-white to pale yellow solid (Typical)
Solubility	Soluble in DMSO, DMF, DCM, Ethyl Acetate

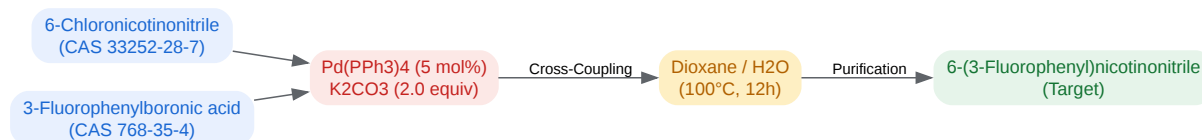
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Note on CAS Availability: As a specialized research intermediate, this specific isomer often lacks a dedicated entry in public commercial catalogs. It is routinely synthesized from 6-Chloronicotinonitrile (CAS 33252-28-7) and 3-Fluorophenylboronic acid (CAS 768-35-4).

Synthesis Strategy: Suzuki-Miyaura Coupling

The most robust route to **6-(3-Fluorophenyl)nicotinonitrile** is the palladium-catalyzed cross-coupling of a 6-halonicotinonitrile with a 3-fluorophenylboronic acid. This method ensures high regioselectivity and functional group tolerance.

Reaction Scheme



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Figure 1: Palladium-catalyzed synthesis pathway for **6-(3-Fluorophenyl)nicotinonitrile**.

Detailed Experimental Protocol

This protocol is adapted from standard methodologies for biaryl nicotinonitriles [1, 2].

Reagents:

- Substrate A: 6-Chloronicotinonitrile (1.0 equiv, 138.5 mg)
- Substrate B: 3-Fluorophenylboronic acid (1.2 equiv, 168.0 mg)
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
- Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, dissolved in min. water)
- Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

- Inert Atmosphere Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (N₂) or Argon for 15 minutes.
- Reagent Loading: Add 6-Chloronicotinonitrile, 3-Fluorophenylboronic acid, and Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
- Solvent Addition: Add degassed 1,4-Dioxane (10 mL) followed by the aqueous K₂CO₃ solution (2M, 2 mL).

- **Reaction:** Heat the mixture to 100°C (oil bath temperature) with vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting chloride (Rf ~0.5) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.
- **Work-up:** Cool the reaction to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
- **Washing:** Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% → 30% EtOAc in Hexanes) to afford the title compound.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectroscopic data is expected based on structural analysis of the 6-arylpyridine motif [3].

Technique	Expected Signal / Observation	Interpretation
¹ H NMR (400 MHz, DMSO-d ₆)	δ 9.15 (d, J=2.0 Hz, 1H)	H-2 of Pyridine (Deshielded by N and CN)
	δ 8.45 (dd, J=8.0, 2.0 Hz, 1H)	H-4 of Pyridine
	δ 8.15 (d, J=8.0 Hz, 1H)	H-5 of Pyridine
	δ 7.90–7.30 (m, 4H)	Aromatic H of 3-Fluorophenyl ring
¹⁹ F NMR	δ -112.0 to -114.0 ppm	Distinct singlet (or multiplet) for Ar-F
LC-MS (ESI+)	m/z 199.1 [M+H] ⁺	Protonated molecular ion
IR Spectroscopy	~2230 cm ⁻¹	Characteristic C≡N stretch

Applications in Drug Discovery

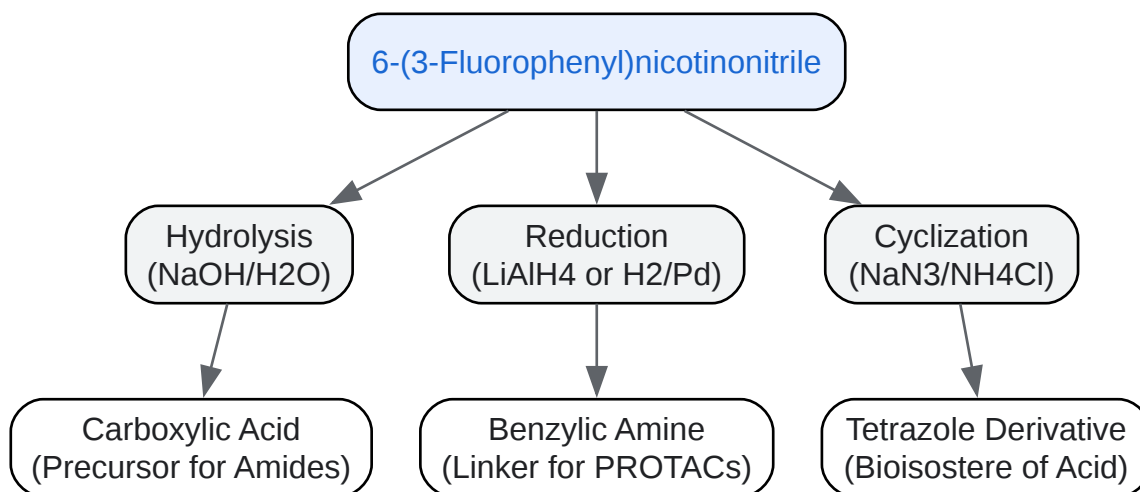
Medicinal Chemistry Significance

The **6-(3-Fluorophenyl)nicotinonitrile** scaffold acts as a bioisostere for other biaryl systems, offering improved metabolic stability due to the electron-withdrawing nitrile and fluorine groups.

- **c-MET Inhibition:** Biaryl pyridines are key intermediates in the synthesis of c-MET kinase inhibitors, used in oncology to target tumor proliferation and metastasis. The nitrile group often serves as a handle for further transformation into amidines or heterocycles (e.g., triazoles) [4].
- **mGluR5 Antagonism:** Fluorinated biaryl nitriles are structural analogs to MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a potent mGluR5 antagonist. The 3-fluorophenyl substitution modulates lipophilicity (LogP) and metabolic clearance without significantly altering the steric profile compared to a phenyl ring.

Workflow: Derivatization

The nitrile group at position 3 is a versatile synthetic handle.[1][2]



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Figure 2: Downstream synthetic utility of the nitrile handle.

Safety & Handling

- Hazard Identification: The compound contains a nitrile moiety, which may liberate cyanide under extreme acidic conditions or metabolic processing. Treat as Acutely Toxic (Oral/Inhalation).
- GHS Classification:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
- PPE: Wear nitrile gloves, safety goggles, and work within a certified chemical fume hood.

References

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Sources

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